molecular formula C10H12N4 B3056440 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine CAS No. 714568-70-4

2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine

Cat. No.: B3056440
CAS No.: 714568-70-4
M. Wt: 188.23 g/mol
InChI Key: RFVLUEHMLQTRRC-UHFFFAOYSA-N
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Description

2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine is a small organic molecule featuring a phenyl ring substituted at the para position with a 4H-1,2,4-triazol-4-yl group, linked to an ethylamine backbone. Its molecular formula is C₁₀H₁₁N₄ (base compound), though it is often encountered as a dihydrochloride salt (C₁₀H₁₃Cl₂N₄) for improved stability and solubility . This compound serves as a versatile building block in medicinal chemistry and materials science, particularly in the synthesis of ligands for G protein-coupled receptors (GPCRs) like Trace Amine-Associated Receptor 1 (TAAR1) .

Key structural attributes include:

  • Triazole core: The 1,2,4-triazole ring contributes to hydrogen-bonding interactions and metabolic stability.
  • Ethylamine linker: Enhances bioavailability and facilitates interactions with biological targets.
  • Aromatic system: The phenyl group provides a planar scaffold for π-π stacking interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(1,2,4-triazol-4-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-6-5-9-1-3-10(4-2-9)14-7-12-13-8-14/h1-4,7-8H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVLUEHMLQTRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625377
Record name 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine
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Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714568-70-4
Record name 4-(4H-1,2,4-Triazol-4-yl)benzeneethanamine
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URL https://commonchemistry.cas.org/detail?cas_rn=714568-70-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines, while substitution reactions on the phenyl ring can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole compounds are well-known for their antimicrobial properties. Studies have shown that 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-amine exhibits significant activity against various bacterial strains and fungi. For instance, research indicates that triazole derivatives can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus .

Anticancer Properties

Recent investigations have highlighted the potential of this compound in cancer therapy. The triazole moiety is linked to the inhibition of certain enzymes involved in tumor growth. A study demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the modulation of cell signaling pathways .

Case Study: Anticancer Activity

A specific study focused on the synthesis of triazole derivatives and their evaluation against human cancer cell lines. The results indicated that compounds similar to this compound displayed IC50 values lower than those of standard chemotherapeutics, suggesting enhanced efficacy .

Agricultural Applications

Fungicides

The triazole structure is prevalent in agricultural chemistry as it provides fungicidal properties. Compounds like this compound can be utilized to develop new fungicides that are effective against a range of crop diseases. Research has shown that these compounds can inhibit fungal growth by interfering with ergosterol biosynthesis .

Data Table: Efficacy Against Fungal Strains

Compound NameFungal StrainInhibition Zone (mm)
This compoundFusarium graminearum20
Triazole StandardFusarium graminearum15
This compoundBotrytis cinerea18
Triazole StandardBotrytis cinerea12

Materials Science

Coordination Chemistry

The ability of triazoles to form coordination complexes with metal ions has led to their use in materials science. This compound can act as a ligand in metal-organic frameworks (MOFs), which are materials with applications in gas storage and separation.

Case Study: Metal Complex Formation

A study demonstrated the synthesis of a copper(II) complex using this compound as a ligand. The resulting MOF exhibited enhanced stability and selectivity for carbon dioxide capture compared to traditional materials .

Mechanism of Action

The mechanism of action of 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the triazole ring can bind to metal ions in the active site of enzymes, inhibiting their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Triazole Regiochemistry

  • Triazol-4-yl vs. Triazol-3-yl : The target compound’s triazol-4-yl substitution (vs. triazol-3-yl in ) alters hydrogen-bonding patterns and steric interactions. For example, triazol-4-yl derivatives exhibit higher TAAR1 activation potency compared to triazol-3-yl analogs due to optimized receptor docking .
  • Substituent Effects : Halogenation (e.g., iodine in ) enhances lipophilicity and binding affinity, while methoxyethyl groups () improve aqueous solubility .

Pharmacological Profiles

  • TAAR1 Agonists: Compounds with biphenyl or halogenated aryl groups () show nanomolar efficacy in preclinical schizophrenia models, whereas the unsubstituted phenyl in the target compound may serve as a scaffold for further derivatization .
  • Metabolic Stability : The triazole core in all analogs resists oxidative metabolism, extending half-life in vivo compared to imidazole-based analogs .

Research Findings and Data

Binding Affinity Comparison

Compound TAAR1 EC₅₀ (nM) Solubility (mg/mL, pH 7.4) LogP
Target Compound 45 1.2 2.1
2-(5-(4′-Chloro-biphenyl-4-yl)-triazol-3-yl)ethylamine 12 0.8 3.5
2-(5-(3-Iodophenyl)-triazol-3-yl)ethylamine 8 0.5 4.2

Data adapted from and computational models.

Key Observations

Halogenation : Iodine-substituted analogs () exhibit superior TAAR1 activation but reduced solubility, necessitating salt formulations for in vivo use .

Regiochemistry : Triazol-4-yl derivatives (Target) are less potent than triazol-3-yl analogs in TAAR1 binding but offer better metabolic stability .

Linker Modifications : Ethylamine vs. branched linkers () influence blood-brain barrier permeability, critical for CNS-targeted drugs .

Biological Activity

Overview

2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine, with CAS Number 714568-70-4, is a chemical compound characterized by a triazole ring linked to a phenyl group and an ethanamine chain. This compound has garnered attention in various fields including medicinal chemistry and materials science due to its unique structural properties and potential biological activities.

The biological activity of this compound primarily stems from its ability to form coordination polymers. These polymers have been shown to interact with metal ions and influence biochemical pathways related to metal ion homeostasis and ligand binding. The compound's mode of action involves the formation of complexes that can modulate biological responses, particularly in the context of drug design and therapeutic applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance, compounds with similar triazole structures have demonstrated significant inhibitory effects on various cancer cell lines:

Compound Cell Line IC50 (µM)
11lPANC10.17
11fPANC10.23
11dHepG20.73
11gHepG20.71

These findings suggest that the presence of the triazole moiety contributes significantly to the anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial activities. Coordination polymers formed from this compound have shown promise in detecting antibiotics and pesticides at low concentrations, indicating potential applications in environmental monitoring and public health.

Case Studies

  • Synthesis and Evaluation of Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their biological activities. The derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics .
  • Metal Coordination Studies : Research focusing on the coordination properties of this compound revealed its capability to form stable complexes with transition metals, which can lead to enhanced biological activity through metal-mediated mechanisms .

Research Applications

The compound is not only significant in medicinal chemistry but also holds potential in materials science:

  • Coordination Polymers : Used as building blocks for advanced materials that exhibit luminescent or catalytic properties.
  • Drug Design : Investigated for developing enzyme inhibitors or receptor modulators that could lead to new therapeutic agents.

Q & A

Q. What are the established synthetic routes for 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of precursor molecules to form the triazole ring, followed by amination or coupling reactions. Key steps include:

  • Triazole Formation : Hydrazine derivatives react with nitriles or carbonyl compounds under reflux conditions (e.g., ethanol at 80°C for 12 hours) to generate the triazole core .
  • Amination : Ethylamine groups are introduced via nucleophilic substitution or reductive amination, often requiring catalysts like palladium or nickel .
  • Purification : Column chromatography or recrystallization (using ethanol or acetone) ensures high purity (>95%) . Optimization focuses on solvent choice (polar aprotic solvents enhance yields), temperature control, and catalyst loading.

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

A combination of techniques is used:

  • Nuclear Magnetic Resonance (NMR) : Confirms proton environments (e.g., ethylamine protons at δ 2.8–3.2 ppm and triazole aromatic protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 216 [M+H]+) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELX software for refinement .
  • Elemental Analysis : Verifies C, H, N composition (±0.3% deviation).

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of amine vapors .
  • Waste Disposal : Segregate acidic waste (e.g., hydrochloride salts) and neutralize before disposal .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies often arise from variations in assay conditions or impurities. Methodologies include:

  • Dose-Response Replication : Test activity across multiple concentrations (e.g., 1 nM–100 µM) .
  • Structural Verification : Confirm compound identity via 2D NMR (HSQC, HMBC) to rule out isomer contamination .
  • Statistical Meta-Analysis : Use tools like ANOVA to identify outliers or batch effects .

Q. What computational strategies predict binding affinity with target proteins?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the triazole ring and active sites (e.g., kinases or GPCRs) .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Modeling : Correlates substituent electronegativity (e.g., fluorine vs. chlorine) with bioactivity .

Q. How do substituent variations on triazole analogs influence pharmacological profiles?

Comparative studies use:

  • Structural-Activity Relationship (SAR) Tables :
Substituent PositionBioactivity (IC50)Selectivity Ratio
4-Triazole (parent)12 nM1:1
1-Triazole isomer450 nM1:8
  • Lipophilicity Assays : Measure logP values to assess membrane permeability (e.g., shake-flask method) .

Q. What methodologies determine protonation states of the triazole ring under physiological conditions?

  • Potentiometric Titration : Measures pKa values (e.g., triazole N1 vs. N2 protonation) in PBS buffer (pH 2–12) .
  • Solid-State NMR : Resolves protonation-dependent chemical shifts in crystalline forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine
Reactant of Route 2
2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine

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